4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
The compound with the identifier “4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves a C-H alkylation reaction by a mechanical grinding method .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency. The use of advanced reactors and continuous flow systems are common in industrial settings to optimize the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives.
Scientific Research Applications
4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of various conditions.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
CID 1548887 (sulindac): Another anti-inflammatory agent.
Uniqueness
4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-23-14-10-6-3-7-11(14)15-20-16(18)21-17-19-12-8-4-5-9-13(12)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQINZJJOGIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2N=C(N=C3N2C4=CC=CC=C4N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2N=C(N=C3N2C4=CC=CC=C4N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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